

8-Demethyl Ivabradine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Demethyl Ivabradine

Cat. No.: B584899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Demethyl Ivabradine, a metabolite of the heart rate-lowering drug Ivabradine, is a compound of significant interest in cardiovascular research and drug development. As a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, it shares the pharmacological target of its parent compound. This technical guide provides a detailed overview of **8-Demethyl Ivabradine**, including its chemical properties, a proposed synthesis pathway, and methodologies for its analytical and pharmacological characterization. This document is intended to serve as a valuable resource for professionals engaged in the study of Ivabradine metabolism, HCN channel pharmacology, and the development of related cardiovascular therapies.

Chemical and Physical Properties

8-Demethyl Ivabradine is characterized by the following chemical identifiers and properties. While comprehensive experimental data is not widely published, reference standards are available from commercial suppliers who typically provide a certificate of analysis with detailed characterization data.

Property	Value
CAS Number	304464-97-9 [1] [2] [3] [4]
Molecular Formula	C ₂₆ H ₃₄ N ₂ O ₅ [1] [2] [3] [4]
Molecular Weight	454.56 g/mol
IUPAC Name	(S)-3-((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one [2]
Synonyms	S 33174 [3]
Appearance	Expected to be a solid
Solubility	Expected to be soluble in organic solvents such as DMSO and methanol.

Synthesis and Preparation

A detailed, publicly available synthesis protocol for **8-Demethyl Ivabradine** is not readily found in the scientific literature. However, based on patents describing the synthesis of Ivabradine impurities, a plausible synthetic route can be proposed. One such approach involves starting from 3-hydroxy-4-methoxyphenylacetic acid. The following diagram outlines a potential multi-step synthesis workflow.

[Click to download full resolution via product page](#)**Figure 1.** Proposed synthesis workflow for **8-Demethyl Ivabradine**.

Experimental Protocol (Hypothetical)

The following provides a generalized experimental protocol based on analogous syntheses of Ivabradine and its impurities. Specific reagents, reaction conditions, and purification methods would require empirical optimization.

- Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of 3-hydroxy-4-methoxyphenylacetic acid is protected, for example, as a benzyl ether, to prevent unwanted side reactions in subsequent steps.
- Amidation: The protected acid is then coupled with a suitable amine, such as 2,2-dimethoxyethylamine, using a standard peptide coupling reagent like DCC or EDC/HOBt to form the corresponding amide.
- Cyclization: The resulting amide undergoes an intramolecular cyclization reaction, such as a Bischler-Napieralski or Pictet-Spengler type reaction, to form the dihydrobenzazepinone ring system.
- Reduction: The intermediate is then reduced to form the tetrahydro-2H-benzo[d]azepin-2-one core.
- Alkylation: The nitrogen of the benzazepinone is alkylated with the appropriate side chain, (S)-3-chloro-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-amine, in the presence of a base.
- Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield **8-Demethyl Ivabradine**.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of **8-Demethyl Ivabradine**. Commercial suppliers of this compound as a reference standard typically provide a data package that includes the following analyses.^[2]

Analytical Method	Expected Data and Interpretation
¹ H NMR	The proton NMR spectrum should be consistent with the proposed structure, showing characteristic signals for the aromatic, aliphatic, and methoxy protons. The number of protons and their splitting patterns would confirm the connectivity of the molecule.
Mass Spectrometry (MS)	The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 8-Demethyl Ivabradine (m/z 454.56). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC)	HPLC analysis is used to determine the purity of the compound. A single major peak with a consistent retention time under defined chromatographic conditions would indicate high purity.
Infrared (IR) Spectroscopy	The IR spectrum would show characteristic absorption bands for the functional groups present, such as O-H stretching for the hydroxyl group, C=O stretching for the amide, and C-O stretching for the ether groups.
Certificate of Analysis (CoA)	A CoA from a reputable supplier will summarize the results of these analyses and state the purity of the compound.

Experimental Protocols for Analysis

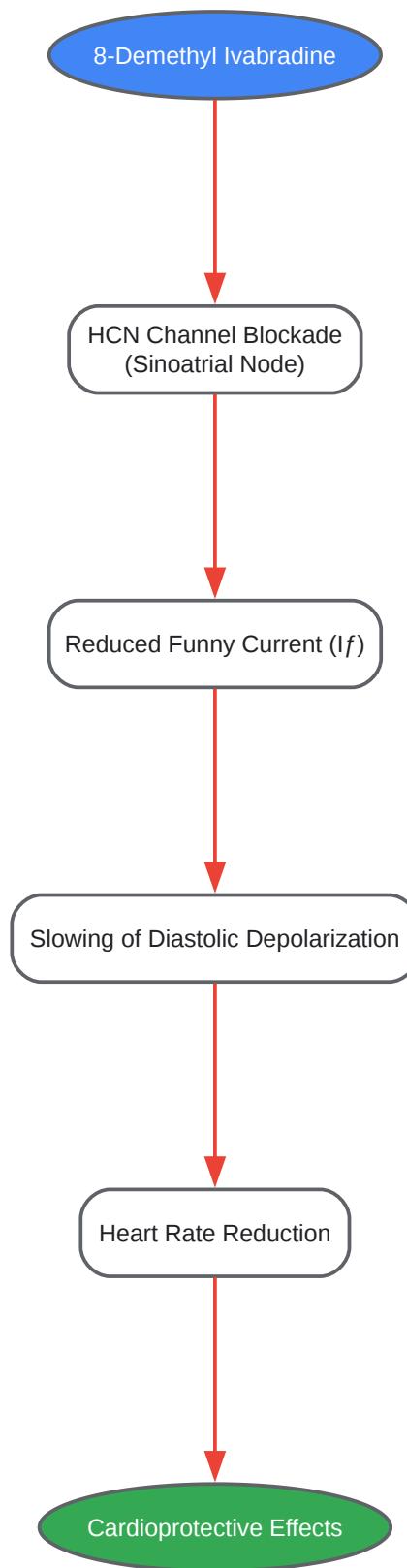
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of **8-Demethyl Ivabradine**, similar to methods used for Ivabradine and its other metabolites.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the molecule exhibits strong absorbance (e.g., around 286 nm, similar to Ivabradine).
- Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).


- Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.
- Data Acquisition: Full scan mode to identify the molecular ion, and product ion scan (MS/MS) to obtain fragmentation patterns for structural confirmation.

Pharmacology and Mechanism of Action

8-Demethyl Ivabradine is a metabolite of Ivabradine and is presumed to act as a blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (If).^[5] This current plays a crucial role in regulating the heart rate.

Signaling Pathway

The pharmacological action of Ivabradine and its active metabolites is initiated by the blockade of HCN channels in the sinoatrial node. This leads to a reduction in the slope of diastolic depolarization, which in turn slows down the heart rate. The downstream effects of heart rate reduction by Ivabradine have been shown to involve various signaling pathways related to cardiac protection, including anti-inflammatory and anti-oxidative stress pathways.

[Click to download full resolution via product page](#)

Figure 2. Proposed mechanism of action for **8-Demethyl Ivabradine**.

Experimental Protocols for Pharmacological Evaluation

In Vitro HCN Channel Blocking Assay

The activity of **8-Demethyl Ivabradine** on HCN channels can be assessed using electrophysiological techniques or high-throughput screening assays.

- **Patch-Clamp Electrophysiology:** This is the gold standard for studying ion channel function. Whole-cell patch-clamp recordings from cells expressing specific HCN channel isoforms (e.g., HCN1, HCN2, HCN4) can be used to measure the effect of **8-Demethyl Ivabradine** on the *If* current. The concentration-response relationship can be determined to calculate the IC_{50} value.
- **Fluorescence-Based Assays:** High-throughput screening can be performed using membrane potential-sensitive dyes.^[6] Changes in fluorescence upon channel opening and closing in the presence of different concentrations of the compound can be used to determine its blocking activity.

In Vivo Pharmacological Models

The effect of **8-Demethyl Ivabradine** on heart rate can be evaluated in animal models.

- **Telemetry in Rodents:** Freely moving rats or mice can be implanted with telemetric devices to continuously monitor their electrocardiogram (ECG) and heart rate. The administration of **8-Demethyl Ivabradine** would be expected to cause a dose-dependent reduction in heart rate.

Quantitative Data

Currently, there is a lack of publicly available quantitative pharmacological data specifically for **8-Demethyl Ivabradine**. The primary active metabolite of Ivabradine is reported to be N-desmethyl ivabradine, which circulates at approximately 40% of the concentration of the parent drug and is equipotent.^[7] Similar quantitative studies would be required to determine the relative potency and plasma concentrations of **8-Demethyl Ivabradine**.

Parameter	8-Demethyl Ivabradine	N-Desmethyl Ivabradine (for comparison)
HCN Channel IC ₅₀	Data not available	Equipotent to Ivabradine
Plasma Concentration	Data not available	~40% of Ivabradine
Pharmacokinetics	Data not available	Half-life of ~11 hours ^[7]

Conclusion

8-Demethyl Ivabradine is an important metabolite of Ivabradine that warrants further investigation to fully elucidate its pharmacological profile and contribution to the overall therapeutic effects of the parent drug. This technical guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and the necessary analytical and pharmacological methods for its characterization. The information presented herein is intended to facilitate further research into this compound and its potential role in cardiovascular medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ivabradine reduces heart rate while preserving metabolic fluxes and energy status of healthy normoxic working hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 8-Demethyl Ivabradine Intermediate [artis-standards.com]
- 4. Ivabradine 8-Demethyl - Acanthus Research [acanthusresearch.com]
- 5. 8-Demethyl Ivabradine - Immunomart [immunomart.com]
- 6. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [8-Demethyl Ivabradine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b584899#8-demethyl-ivabradine-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b584899#8-demethyl-ivabradine-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com